4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carbaldehyde
Description
4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a piperazine-based compound featuring a benzodioxole moiety linked via a propylsulfonyl chain and a terminal carbaldehyde group. The benzodioxole ring (a fused bicyclic aromatic system with two oxygen atoms) is a common pharmacophore in medicinal chemistry due to its metabolic stability and affinity for biological targets like serotonin and dopamine receptors . The sulfonyl group enhances polarity and may influence binding interactions, while the carbaldehyde functionality offers a reactive site for further derivatization (e.g., forming Schiff bases).
Properties
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]piperazine-1-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O6S/c18-11-16-4-6-17(7-5-16)24(19,20)9-1-8-21-13-2-3-14-15(10-13)23-12-22-14/h2-3,10-11H,1,4-9,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLSGPAPISZPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C=O)S(=O)(=O)CCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperazine-1-carbaldehyde is a complex organic molecule that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on various studies that highlight its pharmacological potential.
Chemical Structure and Properties
The compound can be dissected into three primary components:
- Benzo[d][1,3]dioxole moiety - Known for its diverse biological activities.
- Propyl sulfonyl group - Enhances solubility and bioavailability.
- Piperazine ring - Commonly associated with various pharmacological effects.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antidiabetic properties : Inhibiting α-amylase, an enzyme involved in carbohydrate digestion, thereby potentially lowering blood glucose levels.
- Anticancer effects : Demonstrating cytotoxicity against various cancer cell lines while sparing normal cells.
Antidiabetic Potential
A study synthesized several benzodioxol derivatives and evaluated their efficacy against α-amylase. Notably, compounds derived from the benzodioxole structure exhibited IC50 values indicating potent inhibition (e.g., 0.68 µM for one derivative) while showing minimal cytotoxicity towards normal cell lines (IC50 > 150 µM) . This suggests a favorable safety profile for potential therapeutic applications in diabetes management.
Anticancer Activity
Another investigation assessed the anticancer properties of benzodioxol derivatives. Compounds demonstrated significant activity against multiple cancer cell lines with IC50 values ranging from 26 to 65 µM . The findings underscore the need for further exploration of these compounds as potential anticancer agents.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison is made with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| ITI-333 | Tetracyclic structure with diverse side chains | Potent analgesic properties targeting multiple receptors |
| Quercetin | Flavonoid with hydroxyl groups | Exhibits antioxidant activity and potential anticancer effects |
| Sulfapyridine | Sulfonamide derivative | Antimicrobial activity against various pathogens |
The distinct combination of structural motifs in this compound may confer unique pharmacological properties not fully explored in similar compounds .
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. For example:
- α-Amylase Inhibition : By preventing starch breakdown into simpler sugars, this compound could play a role in managing blood sugar levels .
- Cancer Cell Proliferation : The compound's ability to induce apoptosis in cancer cells suggests a possible mechanism involving the modulation of signaling pathways related to cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence focuses on structurally related piperazine derivatives with benzodioxole or aryl substituents. Below is a detailed comparison based on synthesis, physicochemical properties, and structural features:
Key Observations
Structural Variations: The target compound differs from analogs in –3 by its propylsulfonyl linker and carbaldehyde group, whereas others use ethyl/methyl linkers and aryl/heteroaryl substituents. Unlike halogenated aryl derivatives (e.g., bromo, chloro in ), the carbaldehyde group offers a reactive site for conjugation, similar to carboxylate esters in .
Synthetic Efficiency: Yields for related compounds range from 60–82%, with HCl salt formation improving crystallinity and stability .
Physicochemical Properties :
- Melting points for HCl salts of analogs fall between 164–203°C , correlating with structural rigidity from aromatic substituents . The target compound’s melting point is unreported but likely lower due to the flexible propylsulfonyl chain.
Functional Group Impact :
- The benzodioxole moiety in all compounds confers metabolic resistance to oxidative degradation, a critical advantage in drug design .
- Carbaldehyde vs. aryl/heteroaryl groups : The former is electrophilic and prone to nucleophilic attack, whereas aryl groups (e.g., 2,4-difluorophenyl in ) enhance π-π stacking with biological targets.
Research Findings and Implications
- Reactivity : The carbaldehyde group in the target compound may enable the formation of hydrazones or imines, as seen in and 7 , where similar aldehydes were used to synthesize bioactive hydrazinecarboxamides or pyrazole derivatives .
Limitations and Gaps
- No direct data on the target compound’s synthesis, yield, or biological activity exists in the provided evidence.
- Comparative studies on sulfonyl vs. methylene/ether linkers are needed to evaluate their impact on pharmacokinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
